3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(2-methoxyphenyl)methyl]propanamide
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Description
3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(2-methoxyphenyl)methyl]propanamide is a useful research compound. Its molecular formula is C27H24FN5O3 and its molecular weight is 485.519. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticancer Activity
A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, sharing structural similarities with the compound , have been synthesized to explore their anticancer activities. These derivatives have shown significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating their potential as leads in anticancer drug development (B. N. Reddy et al., 2015).
Tubulin Polymerization Inhibitors
Triazoloquinazolinone-based compounds have been designed as tubulin polymerization inhibitors, displaying potent anticancer activity across a variety of cancer cell lines. This work highlights the role of such compounds in disrupting cancer cell growth and migration, underlining the therapeutic potential of the quinazoline derivatives in cancer treatment (Mohsine Driowya et al., 2016).
H1-antihistaminic Agents
The synthesis and pharmacological investigation of 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones have revealed their potential as new classes of H1-antihistaminic agents. These compounds have shown significant protection against histamine-induced bronchospasm in animal models, suggesting their utility in treating allergic reactions (V. Alagarsamy et al., 2009).
Properties
IUPAC Name |
3-[4-[(4-fluorophenyl)methyl]-5-oxo-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[(2-methoxyphenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32FN5O3/c1-36-23-9-5-2-6-19(23)16-29-25(34)15-14-24-30-31-27-32(17-18-10-12-20(28)13-11-18)26(35)21-7-3-4-8-22(21)33(24)27/h2,5-6,9-13,21-22,27,31H,3-4,7-8,14-17H2,1H3,(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKYUKQXZLFBSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCC2=NNC3N2C4CCCCC4C(=O)N3CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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